molecular formula C34H34N2O2 B15250210 1,4-Bis(2-ethyl-4,6-dimethylanilino)anthracene-9,10-dione CAS No. 90332-35-7

1,4-Bis(2-ethyl-4,6-dimethylanilino)anthracene-9,10-dione

Cat. No.: B15250210
CAS No.: 90332-35-7
M. Wt: 502.6 g/mol
InChI Key: IZTRSJIYIWEOSV-UHFFFAOYSA-N
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Description

1,4-Bis((2-ethyl-4,6-dimethylphenyl)amino)anthracene-9,10-dione is an organic compound that belongs to the class of anthraquinone derivatives. This compound is known for its vibrant color and is used in various applications, including as a dye and in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis((2-ethyl-4,6-dimethylphenyl)amino)anthracene-9,10-dione typically involves the reaction of 1,4-dihydroxyanthraquinone with 2-ethyl-4,6-dimethylaniline. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and involves the use of industrial-grade reagents and equipment. The reaction conditions are carefully monitored to ensure consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis((2-ethyl-4,6-dimethylphenyl)amino)anthracene-9,10-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: It can be reduced to its leuco form.

    Substitution: The amino groups can participate in substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution Reactions: These reactions often involve halogenating agents or other electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinone derivatives, while reduction can yield leuco forms of the compound.

Scientific Research Applications

1,4-Bis((2-ethyl-4,6-dimethylphenyl)amino)anthracene-9,10-dione has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through interaction with DNA topoisomerase II, an enzyme involved in DNA replication and repair. By inhibiting this enzyme, 1,4-Bis((2-ethyl-4,6-dimethylphenyl)amino)anthracene-9,10-dione can induce cytotoxicity in cancer cells. The molecular targets and pathways involved include:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Bis((2-ethyl-4,6-dimethylphenyl)amino)anthracene-9,10-dione is unique due to its specific structural modifications, which enhance its DNA-binding capacity and cytotoxic potential. Its ability to act as a prodrug in hypoxic tumor cells further distinguishes it from other similar compounds .

Properties

CAS No.

90332-35-7

Molecular Formula

C34H34N2O2

Molecular Weight

502.6 g/mol

IUPAC Name

1,4-bis(2-ethyl-4,6-dimethylanilino)anthracene-9,10-dione

InChI

InChI=1S/C34H34N2O2/c1-7-23-17-19(3)15-21(5)31(23)35-27-13-14-28(36-32-22(6)16-20(4)18-24(32)8-2)30-29(27)33(37)25-11-9-10-12-26(25)34(30)38/h9-18,35-36H,7-8H2,1-6H3

InChI Key

IZTRSJIYIWEOSV-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC(=C1NC2=C3C(=C(C=C2)NC4=C(C=C(C=C4CC)C)C)C(=O)C5=CC=CC=C5C3=O)C)C

Origin of Product

United States

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